
(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperazine ring, and an aromatic ketone . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperazine rings would give the molecule a certain degree of rigidity, while the aromatic ketone could participate in various types of chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The triazole ring could potentially participate in reactions with electrophiles or nucleophiles, while the piperazine ring could be involved in reactions with acids or bases. The aromatic ketone could undergo various types of addition reactions .Scientific Research Applications
Antimicrobial Activities
- Derivatives of 1,2,4-triazole, including those with structures related to the compound , have been explored for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
- Certain derivates, particularly those involving chlorophenyl and piperazine groups, have been synthesized and screened for anticancer and antituberculosis activities. Some of these compounds exhibited significant antituberculosis and anticancer activities, demonstrating their potential in therapeutic applications (Mallikarjuna et al., 2014).
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Research into substituted triazole derivatives with piperazine structures has shown that some compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is a promising avenue for anticancer drug development (Manasa et al., 2020).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives containing similar molecular structures have been synthesized and evaluated for both antimicrobial and anticancer properties. Some compounds showed higher anticancer activity compared to reference drugs, highlighting their potential for further pharmaceutical exploration (Hafez et al., 2016).
Central Nervous System Depressant Activity
- Related compounds, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been shown to possess central nervous system depressant activity and potential anticonvulsant properties. This suggests a role in developing treatments for neurological disorders (Butler et al., 1984).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone' involves the reaction of 4-chloroaniline with sodium azide to form 5-azido-4-chloroaniline, which is then reacted with propargyl alcohol to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole. This compound is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide to form the final product.", "Starting Materials": [ "4-chloroaniline", "sodium azide", "propargyl alcohol", "4-(2,5-dimethylphenyl)piperazine", "copper(I) iodide" ], "Reaction": [ "4-chloroaniline is reacted with sodium azide in DMF at 80°C for 24 hours to form 5-azido-4-chloroaniline.", "5-azido-4-chloroaniline is then reacted with propargyl alcohol in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form 5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole.", "5-(prop-2-yn-1-yloxy)-4-chloro-1H-1,2,3-triazole is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of copper(I) iodide and triphenylphosphine in DMF at 80°C for 24 hours to form the final product '(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone'." ] } | |
CAS No. |
1291834-14-4 |
Molecular Formula |
C21H23ClN6O |
Molecular Weight |
410.91 |
IUPAC Name |
[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H23ClN6O/c1-14-3-4-15(2)18(13-14)27-9-11-28(12-10-27)21(29)19-20(25-26-24-19)23-17-7-5-16(22)6-8-17/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26) |
InChI Key |
VERCZHXYRXSVJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2361686.png)
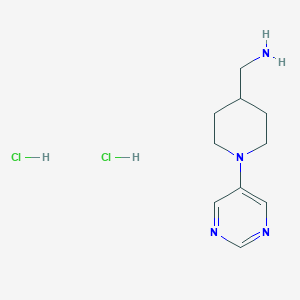
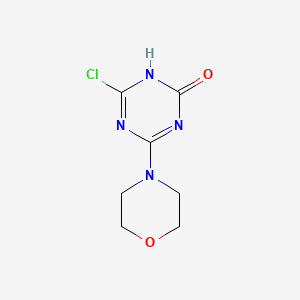
![N-(4-methyl-2-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}phenyl)acetamide](/img/structure/B2361696.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)
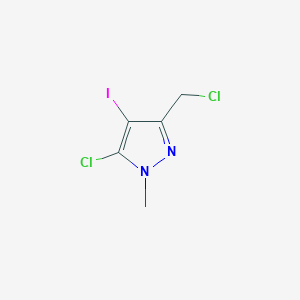
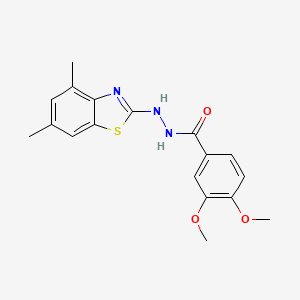
![3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2361700.png)
![Ethyl 3-[(5-hydroxypentyl)(methyl)amino]propanoate](/img/structure/B2361704.png)
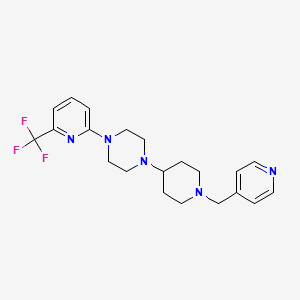
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)
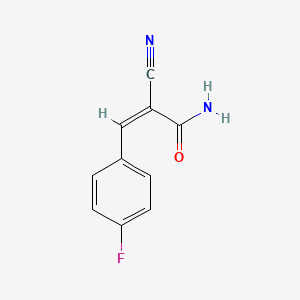
![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)
